methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
Description
Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a heterocyclic compound featuring a benzofuropyrimidine core fused with a phenyl group at position 3 and an acetamido-benzoate side chain. Its molecular formula is C24H22N4O6S (monoisotopic mass: 494.53 g/mol), as identified in a screening database . This compound is of interest in medicinal chemistry for its structural similarity to kinase inhibitors and antimicrobial agents .
Properties
CAS No. |
877656-53-6 |
|---|---|
Molecular Formula |
C26H19N3O6 |
Molecular Weight |
469.453 |
IUPAC Name |
methyl 4-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C26H19N3O6/c1-34-25(32)16-11-13-17(14-12-16)27-21(30)15-28-22-19-9-5-6-10-20(19)35-23(22)24(31)29(26(28)33)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,27,30) |
InChI Key |
QKUJDYXMOBRKEV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. Common synthetic routes include:
Starting with commercially available benzofuro[3,2-d]pyrimidine derivatives.
Functionalizing the 2-position with acetyl groups through acetylation reactions under acidic or basic conditions.
Amidation reactions to introduce the benzoate moiety using reagents like acetic anhydride or benzoyl chloride.
Industrial Production Methods
Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, such as:
Oxidation: It can be oxidized to introduce additional functional groups or alter existing ones.
Reduction: Reductive conditions can lead to the conversion of ketone groups into alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing reagents like halogens (chlorine, bromine) or organometallic compounds.
Major Products Formed
Depending on the reaction, the major products can include:
Modified benzofuro[3,2-d]pyrimidine derivatives with additional functional groups.
Derivatives with altered electronic properties and biological activities.
Scientific Research Applications
Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: As a building block in organic synthesis for the creation of more complex molecules.
Biology: Studying its interaction with biological macromolecules like proteins and DNA.
Medicine: Exploring its potential as a lead compound in drug discovery for treating diseases such as cancer or infections.
Industry: Utilizing its properties in the development of new materials or catalysts.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, affecting their function.
Pathways Involved: It can modulate cellular pathways involved in cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Acetamide Derivatives
Compound A : 2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
- Molecular Formula : C25H19N3O5
- Molecular Weight : 441.443 g/mol
- Key Difference : Replaces the methyl benzoate group with a 2-methoxyphenyl acetamide.
- Impact: The methoxy group may enhance hydrogen bonding but reduce metabolic stability compared to the benzoate ester. This analog’s lower molecular weight (441 vs.
Compound B : Methyl 4-(2-{2,4-Dioxo-3-[(oxolan-2-yl)methyl]-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl}acetamido)benzoate
- Molecular Formula : C24H22N4O6S
- Molecular Weight : 494.53 g/mol
- Key Difference: Substitutes the benzofuropyrimidine core with a pyrido-thienopyrimidine system and introduces an oxolane (tetrahydrofuran) group.
- Impact: The thieno-pyrimidine core may alter electronic properties, affecting interactions with biological targets. The oxolane group could modulate solubility and pharmacokinetics .
Core Heterocycle Modifications
Compound C : Thieno[2,3-d]pyrimidine Derivatives (e.g., 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamides)
- Key Feature: Replaces benzofuropyrimidine with a thieno[2,3-d]pyrimidine core and adds an imidazo[1,2-a]pyridine substituent .
- The imidazo-pyridine group may improve antimicrobial activity, as demonstrated in recent studies .
Compound D : Thieno[3,2-d]pyrimidinone Phosphonic Acid Derivatives
- Example: (2-((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic acid
- Key Feature : Incorporates a phosphonic acid group and a sugar-like tetrahydrofuran moiety .
- Impact : Phosphonic acid enhances water solubility, making these analogs suitable for antiviral applications. However, the absence of a benzoate ester limits oral bioavailability compared to the target compound .
Functional Group Influence on Bioactivity
Biological Activity
Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound with potential biological activities. This article aims to summarize the available literature on its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzofuro-pyrimidine core and an acetamido group. Its molecular formula is , with a molecular weight of approximately 513.506 g/mol. The compound's IUPAC name is N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetamide .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
- In Vitro Studies : In vitro assays demonstrated that treatment with this compound led to a decrease in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines .
Antioxidant Activity
The compound also displays notable antioxidant properties. It has been reported to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases.
| Activity | Tested Concentration | Effect Observed |
|---|---|---|
| Antioxidant | 10 µM | Significant reduction in DPPH radical levels |
| Anticancer (MCF-7) | 50 µM | 70% reduction in cell viability |
| Anticancer (A549) | 50 µM | 65% reduction in cell viability |
Case Studies
Several case studies have explored the biological activity of similar compounds within the same chemical family. For example:
- Study on Dihydropyrimidines : A study highlighted that derivatives of pyrimidine compounds exhibited enhanced cytotoxicity against various cancer types when modified at specific positions . This suggests that structural modifications can significantly influence biological activity.
- Antioxidant Studies : Research on related benzofuro-pyrimidine derivatives showed promising results in reducing oxidative stress markers in animal models, indicating potential therapeutic applications for diseases linked to oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
